molecular formula C22H21N5O4 B2708386 N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895010-32-9

N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2708386
CAS No.: 895010-32-9
M. Wt: 419.441
InChI Key: CBJOWXFYSDQBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a chemical compound of significant interest in medicinal chemistry research, built upon a pyrazolo[3,4-d]pyrimidinone scaffold. This core structure is a privileged scaffold in drug discovery, known for its diverse pharmacological potential . The specific substitution pattern on this molecule, featuring a 2-methylphenyl group at the N-1 position and a 3,4-dimethoxyphenyl acetamide side chain, suggests it may be investigated as a potential inhibitor for various biological targets. Researchers are particularly interested in such functionalized pyrazolo[3,4-d]pyrimidine derivatives for their potential in developing new therapeutic agents. Compounds sharing this core structure have been extensively studied for their anti-inflammatory and anticancer properties, often acting through mechanisms such as cyclooxygenase-2 (COX-2) inhibition or induction of cell cycle arrest and apoptosis in proliferative cell lines . Furthermore, structurally related acetamide derivatives incorporating heterocyclic systems are frequently explored in other research areas, including the search for new anticonvulsant agents . This acetamide is intended for research use only and is a valuable building block for scientists working in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-6-4-5-7-17(14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-15-8-9-18(30-2)19(10-15)31-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJOWXFYSDQBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. Common reagents include hydrazine derivatives and β-ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl and 2-methylphenyl groups is achieved through substitution reactions. These reactions often require catalysts such as palladium or copper complexes.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This is typically carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

(a) 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide ()
  • Structural Differences :
    • Pyrazole substituent : 4-Fluorophenyl (vs. 2-methylphenyl in the target compound).
    • Acetamide substituent : 3-Methoxyphenyl (vs. 3,4-dimethoxyphenyl).
  • Impact: The 4-fluoro group enhances lipophilicity and may improve membrane permeability.
(b) N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
  • Structural Differences: Chromenone moiety: Introduces a fused benzopyran system, increasing rigidity and planarity. Fluorophenyl groups: Enhance metabolic stability and target affinity.
  • Impact: The chromenone extension likely shifts target selectivity toward kinases requiring larger hydrophobic interfaces. Fluorine atoms improve pharmacokinetic properties (e.g., resistance to oxidative metabolism) .
(c) 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives ()
  • Structural Differences :
    • Pyrazole substituent : 4-Methoxyphenyl (vs. 2-methylphenyl).
    • Acetamide side chain : Varied N-aryl substitutions (e.g., chloroacetamides).
  • Chloroacetamide derivatives may exhibit increased reactivity or covalent binding capabilities .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Fluorophenyl Analog () Chromenone Derivative ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 (higher due to fluorine) ~4.0 (rigid chromenone increases)
Solubility Low (dimethoxy improves slightly) Moderate (3-methoxy reduces crystallinity) Very low (planar chromenone)
Metabolic Stability Moderate (demethylation risk) High (fluorine resists oxidation) High (fluorine and rigid structure)

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

It features a pyrazolo-pyrimidine framework, which is often associated with diverse biological activities.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to the pyrazolo-pyrimidine structure. For instance:

  • In vitro Studies : A study investigated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidines against human cancer cell lines such as HepG2 and MCF-7. The results indicated significant cytotoxicity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
CompoundCell LineIC50 (μM)
Compound AHepG21.35
Compound BMCF-72.18
  • Mechanism of Action : The anticancer activity has been attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, derivatives have shown to induce apoptosis in cancer cells through caspase activation and DNA fragmentation .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of related pyrazolo compounds. In particular:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have demonstrated the ability to reduce levels of TNF-alpha and IL-6 in activated macrophages .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of pyrazolo[3,4-d]pyrimidines and tested their efficacy against various cancer cell lines. Among them, one compound exhibited an IC50 value of 0.28 μM against A549 lung cancer cells, showcasing potent antitumor activity .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl rings significantly affect biological activity. For example, introducing different substituents on the aromatic rings can enhance or diminish anticancer properties .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone intermediates with substituted acetamides. For example:

  • Step 1: React 1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-one with α-chloroacetamide derivatives (e.g., N-(3,4-dimethoxyphenyl)chloroacetamide) in a polar aprotic solvent (e.g., DMF) under reflux .
  • Step 2: Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients.
  • Key intermediates: N-arylsubstituted α-chloroacetamides are critical for regioselectivity . Crystallization from methylene chloride is effective for isolating high-purity products .

Basic: How is structural characterization performed?

Answer:

  • X-ray crystallography resolves the 3D conformation and confirms substituent positions. For pyrazolo-pyrimidine derivatives, torsion angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) are critical for validating stereochemistry .
  • Spectroscopy:
    • ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and acetamide carbonyl (δ 168–170 ppm) groups.
    • HRMS confirms molecular weight (e.g., [M+H]+ at m/z 449.12).
  • IR spectroscopy detects C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, flow chemistry systems improve reproducibility in diazomethane synthesis .
  • Controlled copolymerization: Adjust stoichiometry of reagents (e.g., CMDA and DMDAAC) to enhance regiocontrol .
  • Purification: Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves byproducts. Crystallization in methylene chloride yields >95% purity .

Advanced: How to resolve contradictions between computational and experimental biological activity data?

Answer:

  • Comparative assays: Test computational predictions (e.g., molecular docking) against in vitro enzyme inhibition assays (e.g., kinase profiling).
  • Structural validation: Use X-ray crystallography to confirm binding modes. For example, steric repulsion between substituents (dihedral angles >60°) may reduce predicted activity .
  • Dose-response studies: Validate IC₅₀ discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What methodologies assess biological activity in medicinal chemistry research?

Answer:

  • Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
  • Cellular assays: Measure antiproliferative activity (e.g., MTT assay on cancer cell lines) with IC₅₀ values.
  • SAR analysis: Synthesize derivatives with modified methoxy or methylphenyl groups to evaluate substituent effects on potency .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications: Replace the 2-methylphenyl group with halogenated or electron-withdrawing substituents to alter electronic properties .
  • Acetamide variations: Introduce cyclic amides or sulfonamide moieties to enhance solubility or binding affinity .
  • Synthetic routes: Use Mitsunobu reactions or Ullmann coupling for challenging substitutions. Monitor regioselectivity via LC-MS .

Basic: What analytical techniques confirm compound purity and identity?

Answer:

  • HPLC-DAD: Use C18 columns (ACN/water + 0.1% TFA) to achieve >98% purity.
  • Elemental analysis: Validate C, H, N content within ±0.4% of theoretical values.
  • Melting point: Sharp melting ranges (e.g., 473–475 K) indicate homogeneity .

Advanced: How to address stability issues under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via UPLC-MS.
  • Plasma stability assays: Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss.
  • Solid-state stability: Store under accelerated conditions (40°C/75% RH) and assess crystallinity via PXRD .

Advanced: What mechanistic insights exist for its biological targets?

Answer:

  • Target engagement: Use SPR to measure binding kinetics (ka/kd) with purified receptors (e.g., GPCRs).
  • Cellular pathway analysis: Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK inhibition) .
  • Mutagenesis studies: Engineer kinase mutants (e.g., T790M EGFR) to validate binding pocket interactions .

Advanced: How to reconcile crystallographic data with spectroscopic observations?

Answer:

  • Dynamic vs. static structures: NMR (e.g., NOESY) detects solution-phase conformations, while X-ray captures solid-state geometry. Compare dihedral angles (e.g., 80.7° in crystal vs. averaged NMR values) .
  • DFT calculations: Optimize molecular geometries using B3LYP/6-31G* and compare with experimental data. Adjust for solvent effects in simulations.
  • Variable-temperature NMR: Identify conformational flexibility by tracking chemical shift changes at 298–373 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.